molecular formula C21H25NO2 B6076770 2-(2,2-diphenylethyl)-4-propionylmorpholine

2-(2,2-diphenylethyl)-4-propionylmorpholine

Cat. No. B6076770
M. Wt: 323.4 g/mol
InChI Key: SUQSZGDGHMGWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-diphenylethyl)-4-propionylmorpholine, also known as U-47700, is a synthetic opioid that was first developed by Upjohn in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic effects, but it also has potential applications in scientific research.

Mechanism of Action

2-(2,2-diphenylethyl)-4-propionylmorpholine is a selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates downstream signaling pathways, leading to the inhibition of pain transmission and the release of dopamine in the brain.
Biochemical and Physiological Effects:
2-(2,2-diphenylethyl)-4-propionylmorpholine produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has the potential to cause addiction and overdose, as well as other adverse effects such as nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(2,2-diphenylethyl)-4-propionylmorpholine in lab experiments is its high potency and selectivity for the μ-opioid receptor, which allows for precise manipulation of the opioid system. However, its recreational use and potential for abuse and toxicity pose significant limitations and ethical concerns.

Future Directions

Future research on 2-(2,2-diphenylethyl)-4-propionylmorpholine could focus on developing safer and more effective opioid analgesics, as well as investigating the molecular mechanisms underlying opioid addiction and overdose. Other potential areas of study include the use of 2-(2,2-diphenylethyl)-4-propionylmorpholine as a tool for investigating the role of the opioid system in various physiological and pathological processes.

Synthesis Methods

The synthesis of 2-(2,2-diphenylethyl)-4-propionylmorpholine involves the reaction of 4-chlorobutyryl chloride with morpholine in the presence of a base, followed by the addition of 2,2-diphenylethylamine. The resulting compound is then purified through recrystallization.

Scientific Research Applications

2-(2,2-diphenylethyl)-4-propionylmorpholine has been used in scientific research to study the opioid receptor system and its role in pain modulation. It has also been used to investigate the effects of opioid agonists on respiratory depression and other physiological functions.

properties

IUPAC Name

1-[2-(2,2-diphenylethyl)morpholin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-2-21(23)22-13-14-24-19(16-22)15-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQSZGDGHMGWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCOC(C1)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Diphenylethyl)-4-propionylmorpholine

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